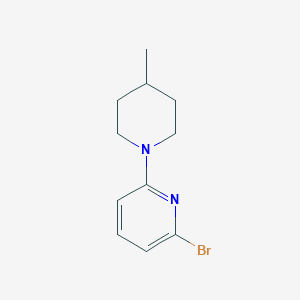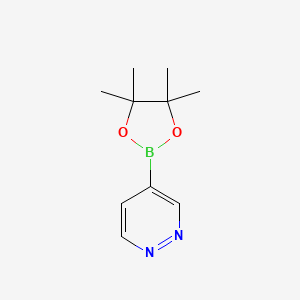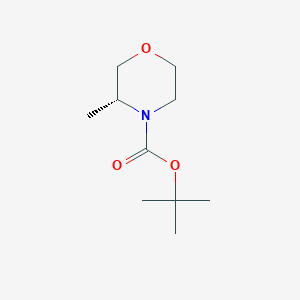
2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine
概要
説明
2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative. This compound is characterized by the presence of a hydroxyl group at the second position, a phenyl group at the third position, and a trifluoromethyl group at the sixth position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-phenylpyridine with trifluoromethylating agents under specific conditions.
Industrial production methods often involve the use of catalytic processes to enhance the efficiency and yield of the desired product. Catalysts such as palladium or nickel complexes can be employed to facilitate the trifluoromethylation reaction under milder conditions, thereby improving the overall process efficiency .
化学反応の分析
2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the second position can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-3-phenyl-6-(trifluoromethyl)pyridine.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl group, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism by which 2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and phenyl groups contribute to the compound’s binding affinity and specificity towards particular enzymes or receptors .
The molecular pathways involved in the compound’s action often include inhibition of enzyme activity or modulation of receptor signaling pathways. For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Hydroxy-3-(trifluoromethyl)pyridine: This compound lacks the phenyl group at the third position, which may result in different chemical and biological properties.
3-(Trifluoromethyl)-2-pyridone: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group, which can affect its reactivity and applications.
2-Hydroxy-5-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications in various fields of research and industry.
特性
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-7-6-9(11(17)16-10)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSIMQWVRWXGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(NC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252438 | |
| Record name | 3-Phenyl-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214353-50-0 | |
| Record name | 3-Phenyl-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214353-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)




![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid](/img/structure/B1388526.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)


